![molecular formula C16H28O2 B168044 Ethyl cyclododecylideneacetate CAS No. 1903-26-0](/img/structure/B168044.png)
Ethyl cyclododecylideneacetate
Overview
Description
Ethyl cyclododecylideneacetate is an organic compound with the molecular formula C₁₆H₂₈O₂. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclododecylideneacetate can be synthesized through the esterification of cyclododecylideneacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclododecylideneacetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclododecylideneacetic acid and ethanol.
Reduction: Cyclododecylideneethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyclododecylideneacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl cyclododecylideneacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl cyclododecylideneacetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in organic reactions and has a lower molecular weight and boiling point compared to this compound.
Methyl Butyrate: Known for its fruity aroma and used in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its larger molecular structure and potential for diverse applications in various fields. Its specific chemical properties and reactivity make it suitable for specialized applications that other esters may not fulfill .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Methyl acetate
Biological Activity
Ethyl cyclododecylideneacetate (CAS No. 1903-26-0) is a cyclic ester with the molecular formula and a molecular weight of approximately 252.39 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications.
Chemical Structure
This compound features a cyclododecane ring structure, which contributes to its unique physical and chemical properties. The ester functional group enhances its reactivity and potential interactions with biological systems.
Physical Properties
- Molecular Weight : 252.39 g/mol
- Appearance : Yellow oil
- Solubility : Soluble in organic solvents
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. For instance, compounds structurally similar to this ester have shown activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to its structural characteristics.
Case Study: Antimicrobial Screening
A study conducted on various cyclic esters indicated that some derivatives exhibited significant antimicrobial activity. The results demonstrated a correlation between the lipophilicity of the compounds and their ability to penetrate bacterial cell membranes, enhancing their efficacy against resistant strains of bacteria .
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis, possibly by interfering with fatty acid synthesis pathways (FAS-II pathway). This disruption can lead to cell lysis and death, particularly in mycobacterial species .
Cytotoxicity and Safety Profile
While assessing the biological activity, it is crucial to evaluate the cytotoxic effects of this compound on human cell lines. Preliminary data suggest that while the compound exhibits antimicrobial properties, further studies are needed to establish its safety profile and therapeutic index.
Summary of Key Studies
Potential Applications
- Antimicrobial Agents : Due to its activity against resistant bacterial strains.
- Drug Delivery Systems : As a component in lipid nanoparticles for targeted therapies.
- Therapeutics : Possible use in formulations aimed at cholesterol reduction or gene therapy.
Properties
IUPAC Name |
ethyl 2-cyclododecylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYSXHJVYTXQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563006 | |
Record name | Ethyl cyclododecylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-26-0 | |
Record name | Ethyl cyclododecylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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